molecular formula C23H18N2O3 B12790558 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline CAS No. 1603-43-6

6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline

Cat. No.: B12790558
CAS No.: 1603-43-6
M. Wt: 370.4 g/mol
InChI Key: NXNWSAWNDBCOGI-UHFFFAOYSA-N
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Description

6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline is a complex organic compound with the molecular formula C23H18N2O3. This compound is known for its unique structural features, which include a chromenoquinoxaline core substituted with methoxy groups. It has a molecular weight of 370.401 g/mol and a density of 1.33 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline typically involves the condensation of 3-hydroxy-4-methoxyflavone with o-phenylenediamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydrochromenoquinoxalines .

Scientific Research Applications

6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes and signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-6-phenyl-6H-chromeno(3,4-b)quinoxaline
  • 6-Methoxy-6-(4-hydroxy-phenyl)-6H-chromeno(3,4-b)quinoxaline
  • 6-Methoxy-6-(4-chloro-phenyl)-6H-chromeno(3,4-b)quinoxaline

Uniqueness

6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy substitution can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds .

Properties

CAS No.

1603-43-6

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

6-methoxy-6-(4-methoxyphenyl)chromeno[4,3-b]quinoxaline

InChI

InChI=1S/C23H18N2O3/c1-26-16-13-11-15(12-14-16)23(27-2)22-21(17-7-3-6-10-20(17)28-23)24-18-8-4-5-9-19(18)25-22/h3-14H,1-2H3

InChI Key

NXNWSAWNDBCOGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5O2)OC

Origin of Product

United States

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